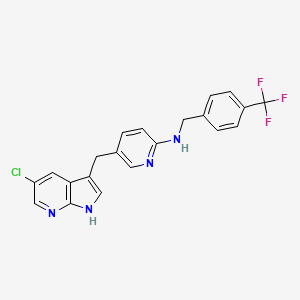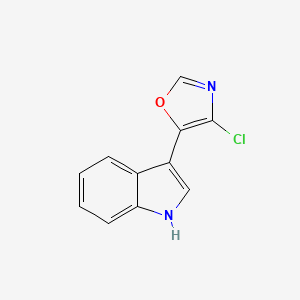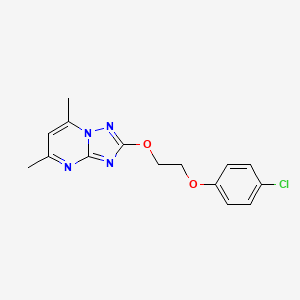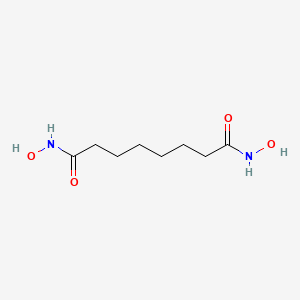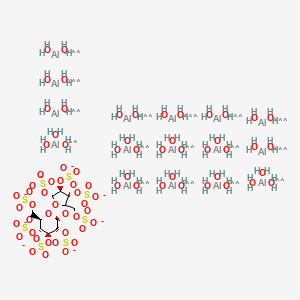
T-3775440 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.
Wissenschaftliche Forschungsanwendungen
Kleinzelliges Lungenkarzinom (SCLC)-Behandlung
T-3775440 Hydrochlorid: ist ein irreversibler Inhibitor der Chromatin-Demethylase LSD1 {svg_1}. Es hat sich als vielversprechend bei der Behandlung von SCLC erwiesen, indem es die LSD1-Interaktionen mit SNAG-Domänenproteinen INSM1 und GFI1B stört. Diese Störung führt zur Inhibition der neuroendokrinen Genexpression, wie z. B. ASCL1, die für die Proliferation von SCLC-Zellen entscheidend ist {svg_2}.
Transdifferenzierung von Leukämiezellen
Es wurde beobachtet, dass die Verbindung die Transdifferenzierung von Leukämiezellen induziert {svg_3}. Durch die Hemmung der Interaktion zwischen LSD1 und GFI1B, einem SNAG-Domänen-Transkriptionsfaktor, übt this compound antiproliferative Wirkungen aus, die möglicherweise einen neuen Ansatz zur Behandlung von Leukämie bieten {svg_4}.
Forschung zu neuroendokrinen Tumoren
Aufgrund seiner Auswirkungen auf die neuroendokrine Genexpression kann this compound ein wertvolles Werkzeug in der Forschung zu neuroendokrinen Tumoren sein. Es hilft beim Verständnis der molekularen Merkmale, die mit neuroendokrinen Zellen assoziiert sind, die häufig als diagnostische und prognostische Marker bei SCLC-Patienten verwendet werden {svg_5}.
Studien zur Chromatinmodifikation
Als Inhibitor von LSD1 dient this compound als wichtiges Mittel zur Untersuchung von Chromatinmodifikationen. Es hilft bei der Erforschung der Rolle der Histon-Demethylierung bei der Genexpression und der Entwicklung verschiedener Krebsarten {svg_6}.
Screening von Antiproliferationsmitteln
Die Fähigkeit von this compound, die Zellproliferation zu hemmen, macht es zu einem Kandidaten für das Screening als Antiproliferationsmittel bei einer Reihe von Krebserkrankungen, die über SCLC und Leukämie hinausgehen, und könnte zu breiteren therapeutischen Anwendungen führen {svg_7}.
Analyse molekularer Interaktionen
Der Wirkmechanismus der Verbindung beinhaltet die Störung von Protein-Protein-Interaktionen, wodurch sie zu einem nützlichen Werkzeug für Wissenschaftler wird, die die Interaktionen zwischen LSD1 und anderen Proteinen in der Zelle untersuchen {svg_8}.
Wirkmechanismus
Target of Action
T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .
Mode of Action
T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .
Biochemical Pathways
The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .
Pharmacokinetics
It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .
Result of Action
The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .
Biochemische Analyse
Biochemical Properties
T-3775440 hydrochloride interacts with LSD1, a histone demethylase, in an irreversible manner . This interaction is highly selective, with T-3775440 hydrochloride demonstrating a much greater affinity for LSD1 than for other monoamine oxidases .
Cellular Effects
T-3775440 hydrochloride has been shown to block the proliferation of several cell lines as quickly as day 3 of treatment . It also influences cell function by disrupting the LSD1-GFI1B association in a concentration-dependent manner .
Molecular Mechanism
T-3775440 hydrochloride exerts its effects at the molecular level by irreversibly inhibiting LSD1 . This results in changes in gene expression, as LSD1 is involved in the demethylation of histones, a process that plays a key role in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, T-3775440 hydrochloride has been observed to upregulate CD86 mRNA expression in tumor xenografts of HEL92.1.7 cells in a dose-dependent manner following the oral administration of single doses ranging from 3 to 30 mg/kg .
Dosage Effects in Animal Models
In animal models, T-3775440 hydrochloride has demonstrated significant antitumor effects . The effects of T-3775440 hydrochloride vary with different dosages, with higher doses resulting in greater antitumor activity .
Metabolic Pathways
T-3775440 hydrochloride is involved in the metabolic pathway of histone demethylation, where it acts as an inhibitor of LSD1 . LSD1 is an enzyme that removes methyl groups from histones, thereby influencing gene expression .
Transport and Distribution
Given its molecular properties and its interactions with LSD1, it is likely that it is transported to the nucleus where LSD1 is located .
Subcellular Localization
T-3775440 hydrochloride is likely to be localized in the nucleus due to its interaction with LSD1, a nuclear enzyme .
Eigenschaften
IUPAC Name |
N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPAGOQZFSLFH-MCJVGQIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


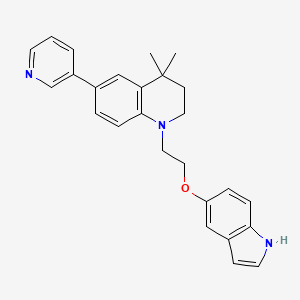
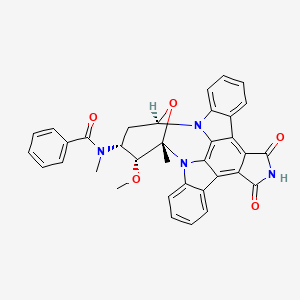
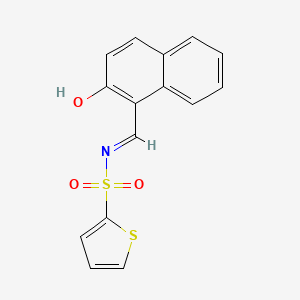
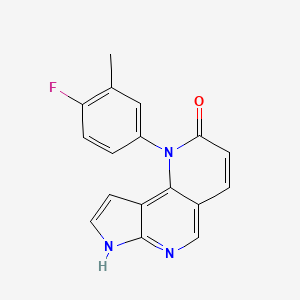
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
